Formetorex, (S)-

Enantiomeric differentiation Regulatory identification Chiral analysis

Forensic impurity profiling requires enantiopure (S)-Formetorex to definitively link seized amphetamine to the Leuckart synthetic route, yet racemic mixtures compromise stereospecific identification. This (S)-enantiomer CRM resolves that problem. • Diagnostic Leuckart route marker for GC-MS/LC-HRMS impurity profiling. • Enables enantiomeric excess quantification via chiral HPLC or enantioselective derivatization. • Compatible with Orbitrap-grade MS/MS spectral libraries for unambiguous suspect screening.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 15547-39-4
Cat. No. B15181058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormetorex, (S)-
CAS15547-39-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC=O
InChIInChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1
InChIKeySGSYPSYCGPLSML-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Formetorex (CAS 15547-39-4) Research-Grade Reference Standard for Forensic and Synthetic Chemistry


(S)-Formetorex (CAS 15547-39-4) is the (S)-enantiomer of N-formylamphetamine, a substituted amphetamine derivative classified as an anorectic that was never commercialized as a therapeutic agent [1]. It exists as an N-formyl substituted phenethylamine with the molecular formula C₁₀H₁₃NO (MW 163.22 g/mol), bearing an (S)-configuration at the α-carbon, with the CAS 15547-39-4 specifically designating the (S)-enantiomer [2]. Its primary documented roles are as a chemical intermediate in the Leuckart synthesis of amphetamine and as a characteristic route-specific impurity in illicitly manufactured amphetamine samples, making it analytically significant in forensic toxicology and synthetic route profiling [1].

1
Chiral reference standard for enantiomeric purity verification in forensic casework
S-enantiomer enables stereochemical control; opposite configuration available for method development
2
Leuckart route impurity marker for amphetamine synthetic pathway attribution
Diagnostic marker in GC-MS or LC-HRMS profiling; distinguishes from fenproporex or other anorectic impurities
3
Regulatory substance identity confirmed by distinct FDA UNII assignment
Separate registry entry from racemic form; supports procurement and documentation for accredited forensic labs

(S)-Formetorex Differentiation: Why Racemic or Alternative Anorectic Reference Standards Cannot Substitute


The (S)-Formetorex compound (CAS 15547-39-4) is not interchangeable with racemic N-formylamphetamine (CAS 15302-18-8), the (R)-enantiomer, or functionally related anorectics such as fenproporex or clobenzorex, due to fundamentally distinct structural, regulatory, and analytical differentiation criteria. (S)-Formetorex is a specific enantiomeric species that is neither an approved pharmaceutical nor a clinically characterized therapeutic, meaning that comparisons based on pharmacodynamic or pharmacokinetic metrics are inapplicable [1]. Instead, differentiation rests on its unique utility as a chiral reference standard for forensic impurity profiling, synthetic route attribution, and enantiomeric purity verification in amphetamine manufacturing investigations. Procuring the incorrect racemic mixture or a structurally similar but chemically distinct anorectic reference standard would invalidate analytical method specificity, produce false-positive or false-negative impurity assignments in seized drug analysis, and compromise the evidentiary integrity of forensic casework [2].

Target standard
(S)-Formetorex, CAS 15547-39-4
Enantiopure chiral reference; Leuckart-specific impurity; distinct UNII
Potential substitute
Racemic N-formylamphetamine (CAS 15302-18-8)
Racemate may preclude enantiomeric ratio determination; chiral retention time differentiation lost
Target standard
(S)-Formetorex
Forensic impurity marker for Leuckart amphetamine synthesis
Potential substitute
Fenproporex reference standard
Not a Leuckart impurity; its detection indicates pharmaceutical diversion or distinct synthetic route
Target standard
(S)-Formetorex
Chiral analytical calibration for amphetamine-class compounds
Potential substitute
(R)-Formetorex or structurally similar anorectic
Opposite stereochemistry or different functional groups alter retention times; may invalidate peak identification

(S)-Formetorex Quantitative Differentiation Evidence: Verified Technical Specifications vs. Comparators


(S)-Formetorex Enantiomeric Identity vs. Racemic N-Formylamphetamine: Regulatory and Analytical Distinctiveness

(S)-Formetorex (CAS 15547-39-4) carries a distinct Unique Ingredient Identifier (UNII: 13860WJ3HH) assigned by the FDA Global Substance Registration System that is separate from the UNII for racemic Formetorex (UNII: 30555LM9SQ; CAS 15302-18-8) [1]. This regulatory distinction formalizes (S)-Formetorex as a discrete substance entity rather than a mere stereoisomeric variant. Enantiomeric differentiation is analytically quantifiable via chiral chromatography or polarimetry; the specific optical rotation value is expected to differ from the racemate (which exhibits zero net optical rotation), although published reference values for (S)-Formetorex remain limited in open literature [2].

Enantiomeric identity vs. racemate
Cross-study comparable
(S)-Formetorex: UNII 13860WJ3HH
Racemic Formetorex: UNII 30555LM9SQ
Distinct UNII codes confirm separate regulatory substance identities; supports enantiomer-specific procurement for forensic reference.
Assigned by FDA GSRS; optical rotation values not published.
Enantiomeric differentiation Regulatory identification Chiral analysis

(S)-Formetorex Leuckart-Specific Impurity vs. Fenproporex Metabolic Signature: Forensic Route Attribution

(S)-Formetorex is a characteristic intermediate and impurity in amphetamine synthesized via the Leuckart reaction, a non-metal reductive amination route using phenylacetone and formamide/formic acid [1]. In contrast, Fenproporex (N-2-cyanoethylamphetamine) is not a Leuckart impurity but rather a distinct anorectic that undergoes in vivo N-dealkylation to yield amphetamine as a metabolite [2]. The presence of Formetorex in a seized sample specifically implicates the Leuckart synthetic pathway, whereas Fenproporex detection indicates either pharmaceutical diversion or a different synthetic provenance. This forensic differentiation is critical for law enforcement intelligence and clandestine laboratory route classification.

Leuckart impurity vs. fenproporex
Class-level inference
(S)-Formetorex: Leuckart route intermediate
Fenproporex: N-dealkylated prodrug, not route marker
Forensic impurity profiling attribute: (S)-Formetorex specifically implicates Leuckart synthesis; fenproporex indicates different origin.
Qualitative attribution; requires GC-MS or LC-HRMS confirmation in casework.
Forensic impurity profiling Synthetic route attribution Leuckart reaction

(S)-Formetorex vs. (R)-Formetorex: Chiral Reference Standard for Enantiomeric Purity Verification

The (S)-enantiomer of Formetorex (CAS 15547-39-4) is defined by the stereochemical descriptor S at the α-carbon (C[C@H](NC=O)Cc1ccccc1), whereas the (R)-enantiomer (CAS not fully resolved in open literature) exhibits the opposite stereochemical configuration [1]. While direct comparative pharmacological or physicochemical data are absent from the peer-reviewed literature, chiral analytical methods require enantiomerically pure reference standards to establish retention time differences, resolve co-eluting peaks, and verify enantiomeric excess in synthetic preparations or forensic casework. Procurement of (S)-Formetorex specifically enables these chiral separations, whereas the racemate or incorrect enantiomer would preclude accurate enantiomeric ratio determination.

Chiral reference vs. (R)-enantiomer
Class-level inference
(S): C[C@H](NC=O)Cc1ccccc1
(R): C[C@@H](NC=O)Cc1ccccc1
Opposite stereochemical configuration enables chiral method development and enantiomeric excess verification.
Specific retention time offsets unpublished; chiral stationary phase evaluation required.
Chiral chromatography Enantiomeric purity Stereoselective analysis

(S)-Formetorex Trace Amine-Associated Receptor 1 (TAAR1) Activity vs. Methamphetamine: In Vitro Pharmacological Distinction

Formetorex (isomer unspecified) exhibits in vitro agonist activity at human TAAR1 (Trace Amine-Associated Receptor 1) with a reported pIC₅₀ of 5.64 (corresponding to an IC₅₀ of approximately 2.29 μM) and pEC₅₀ of 6.24 (EC₅₀ ≈ 0.58 μM) as cataloged in the ChEMBL database [1]. By comparison, methamphetamine, the prototypical amphetamine stimulant, demonstrates substantially higher potency at TAAR1 with reported EC₅₀ values in the submicromolar range (e.g., approximately 0.2–0.5 μM in recombinant human TAAR1 assays) [2]. This approximately 2- to 10-fold potency differential indicates that Formetorex is a weaker TAAR1 agonist relative to methamphetamine. It is important to note that this data derives from the racemic mixture and has not been specifically attributed to the (S)-enantiomer; stereospecific TAAR1 activity for (S)-Formetorex remains uncharacterized.

TAAR1 agonist potency
Cross-study comparable
Formetorex (racemic) pIC₅₀ 5.64 (IC₅₀ ≈ 2.29 μM); pEC₅₀ 6.24 (EC₅₀ ≈ 0.58 μM)
Methamphetamine EC₅₀ ≈ 0.2–0.5 μM
Approximately 2- to 10-fold lower potency relative to methamphetamine; supports structure-activity relationship studies.
Racemic data; stereospecific TAAR1 activity for (S)-enantiomer not characterized.
TAAR1 Trace amine receptor In vitro pharmacology

(S)-Formetorex Analytical Reference Data vs. Structurally Related Amphetamine-Type Stimulants: Mass Spectral Differentiation

High-resolution mass spectral data for Formetorex (racemic or unspecified isomer) is available in curated spectral libraries, including the mzCloud database, which provides 2 spectral trees and 229 MS/MS spectra acquired on a Q Exactive Plus Orbitrap instrument using electrospray ionization (ESI) [1]. This spectral dataset enables definitive identification and differentiation from structurally similar amphetamine-type stimulants (ATS) such as amphetamine (MW 135.21), methamphetamine (MW 149.23), and fenproporex (MW 188.27) based on accurate mass measurements and characteristic fragmentation patterns. The availability of Orbitrap-grade HRMS data is particularly valuable for forensic confirmatory analysis where unambiguous compound identification is required.

HRMS spectral fingerprint
Supporting evidence
229 MS/MS spectra (Q Exactive Plus Orbitrap, ESI)
m/z 164.107 (M+H⁺) vs. amphetamine m/z 136.112
Curated Orbitrap data enables definitive differentiation from amphetamine-type stimulants in forensic matrices.
mzCloud library; characteristic N-formyl neutral loss aids identification.
Mass spectrometry HRMS Forensic toxicology

(S)-Formetorex Molecular Descriptors vs. Methamphetamine: Computational Similarity Quantification

Computational similarity analysis using ECFP6 (Extended Connectivity Fingerprint) methodology yields a Tanimoto similarity coefficient of 0.7692 between Formetorex and methamphetamine [1]. This value falls within a moderate similarity range (0.7–0.85), reflecting shared phenethylamine backbone and α-methyl substitution while capturing the structural divergence introduced by the N-formyl group. For context, structurally closer amphetamine analogs (e.g., amphetamine vs. methamphetamine) typically exhibit Tanimoto coefficients above 0.85, whereas more distant substituted amphetamines may fall below 0.6. This quantitative similarity metric supports rational selection of Formetorex as a reference compound in cheminformatic analyses where N-formyl substitution effects are under investigation.

Tanimoto similarity vs. methamphetamine
Supporting evidence
Tanimoto coefficient (ECFP6) = 0.7692
(Amphetamine vs. methamphetamine typically >0.85)
Moderate structural similarity quantifies N-formyl substitution effect; useful for cheminformatic model calibration.
ECFP6 fingerprint; supports rational analog selection.
Computational chemistry Molecular similarity Tanimoto coefficient

(S)-Formetorex High-Value Procurement Scenarios: Forensic, Analytical, and Cheminformatic Applications


Forensic Impurity Profiling and Synthetic Route Attribution in Seized Drug Analysis

(S)-Formetorex is a critical certified reference material (CRM) for forensic laboratories conducting impurity profiling of seized amphetamine samples. Its detection via GC-MS or LC-HRMS serves as a diagnostic marker implicating the Leuckart synthetic route using phenylacetone and formamide/formic acid [1]. Procurement of the (S)-enantiomer specifically enables chiral discrimination when stereoselective synthesis or enantiomeric impurity analysis is required. Analytical methods may include chiral stationary phase HPLC or GC with enantioselective derivatization to resolve (S)- and (R)-enantiomers and quantify enantiomeric excess in casework samples [2].

Chiral Analytical Method Development and Validation

Analytical chemistry laboratories developing or validating chiral separation methods for amphetamine-class compounds require enantiopure (S)-Formetorex as a calibration standard. The compound's well-defined stereochemical identity (C[C@H](NC=O)Cc1ccccc1) enables precise determination of enantiomeric retention times, resolution factors, and peak purity thresholds in chiral chromatography systems [1]. This is particularly relevant for laboratories verifying the stereochemical purity of synthetic intermediates or investigating clandestine laboratory synthesis methods where enantiomeric ratios may provide tactical intelligence.

Cheminformatic Modeling and Structure-Activity Relationship Studies

Computational chemistry and drug discovery researchers utilize (S)-Formetorex as a reference ligand in molecular similarity analyses, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) investigations of substituted amphetamines. The quantified Tanimoto similarity coefficient of 0.7692 relative to methamphetamine (ECFP6 fingerprint) provides a validated metric for assessing N-formyl substitution effects on molecular descriptor space [1]. Additionally, in vitro TAAR1 activity data (pIC₅₀ = 5.64, pEC₅₀ = 6.24) offers a benchmark for calibrating computational models of trace amine receptor pharmacology [2].

High-Resolution Mass Spectrometry Reference Standard Library Construction

Analytical laboratories constructing in-house HRMS spectral libraries for forensic or toxicological screening require verified reference data for (S)-Formetorex. The compound's Orbitrap-grade MS/MS spectra (available through mzCloud, 229 spectra across 2 spectral trees) provide a robust spectral fingerprint for accurate mass-based identification [1]. This is particularly valuable for laboratories implementing suspect screening workflows for amphetamine-type stimulants (ATS) in complex biological or environmental matrices, where unambiguous differentiation from co-eluting isobaric compounds is essential for defensible analytical conclusions.

Application
Selection Property
Validation Focus
Forensic impurity profiling & route attribution
Leuckart-specific chiral impurity marker
GC-MS/LC-HRMS peak identity and enantiomeric discrimination
Chiral analytical method development
Enantiopure (S)-configuration reference
Retention time, resolution, and enantiomeric excess verification
Cheminformatic modeling & SAR studies
Tanimoto similarity and TAAR1 activity benchmark
Molecular descriptor calibration; N-formyl substitution effect analysis
HRMS spectral library construction
Orbitrap-grade MS/MS spectral fingerprint
Accurate mass identification in suspect screening workflows

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